5-Methyl-4-isoxazolepropionic acid
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Overview
Description
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)propanoic acid
- 2-ammonio-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoate
- 3-(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)alanin
Uniqueness
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(4-8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
XLPIEPJJDJBOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CCC(=O)O |
Origin of Product |
United States |
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